2-(2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-5-yl)acetic acid
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Overview
Description
2-(2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-5-yl)acetic acid is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of 2-(2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-5-yl)acetic acid can be achieved through multiple synthetic routes. One common method involves the use of hexahydrofuro[3,2-b]furan as a starting material, which undergoes a series of chemical reactions to introduce the acetic acid functional group. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Chemical Reactions Analysis
2-(2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
2-(2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-5-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-5-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-(2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-5-yl)acetic acid can be compared with other similar compounds such as:
Hexahydrofuro[3,2-b]furan derivatives: These compounds share a similar bicyclic structure but differ in their functional groups.
Furan derivatives: Compounds with a furan ring that may have different substituents, leading to varied chemical and biological properties.
Properties
IUPAC Name |
2-(2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-5-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-8(10)4-5-3-7-6(12-5)1-2-11-7/h5-7H,1-4H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTPIPIHPOKUEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1OC(C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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